molecular formula C14H29NO4 B14249289 Decanedioic acid--N-ethylethanamine (1/1) CAS No. 499774-11-7

Decanedioic acid--N-ethylethanamine (1/1)

Katalognummer: B14249289
CAS-Nummer: 499774-11-7
Molekulargewicht: 275.38 g/mol
InChI-Schlüssel: YQCOSBVAJQCSEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decanedioic acid–N-ethylethanamine (1/1) is a chemical compound formed by the combination of decanedioic acid and N-ethylethanamine in a 1:1 molar ratio

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of decanedioic acid–N-ethylethanamine (1/1) typically involves the reaction of decanedioic acid with N-ethylethanamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

C10H18O4+C4H11NC14H29NO4\text{C10H18O4} + \text{C4H11N} \rightarrow \text{C14H29NO4} C10H18O4+C4H11N→C14H29NO4

Industrial Production Methods

Industrial production of decanedioic acid–N-ethylethanamine (1/1) may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Decanedioic acid–N-ethylethanamine (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield decanedioic acid derivatives, while reduction may produce corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Decanedioic acid–N-ethylethanamine (1/1) has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of decanedioic acid–N-ethylethanamine (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to decanedioic acid–N-ethylethanamine (1/1) include:

Uniqueness

Decanedioic acid–N-ethylethanamine (1/1) is unique due to its specific combination of decanedioic acid and N-ethylethanamine, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

499774-11-7

Molekularformel

C14H29NO4

Molekulargewicht

275.38 g/mol

IUPAC-Name

decanedioic acid;N-ethylethanamine

InChI

InChI=1S/C10H18O4.C4H11N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;1-3-5-4-2/h1-8H2,(H,11,12)(H,13,14);5H,3-4H2,1-2H3

InChI-Schlüssel

YQCOSBVAJQCSEA-UHFFFAOYSA-N

Kanonische SMILES

CCNCC.C(CCCCC(=O)O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.